![molecular formula C12H15ClN2O4 B13033825 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at controlled temperatures . The process involves the formation of a Boc-protected amine, which is then further reacted to introduce the chloro and methyl groups at specific positions on the isonicotinic acid ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amine or other functional groups on the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .
Aplicaciones Científicas De Investigación
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chloro and methyl groups on the isonicotinic acid ring may also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid moiety.
Boc-Dap-OH: Another Boc-protected amino acid derivative, used in peptide synthesis.
Uniqueness
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-6-5-14-9(13)8(7(6)10(16)17)15-11(18)19-12(2,3)4/h5H,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
OUVYVLXLQZXXRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




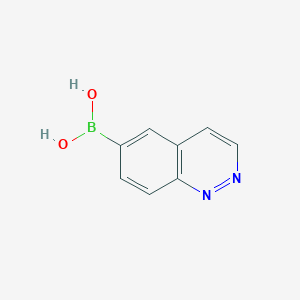

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
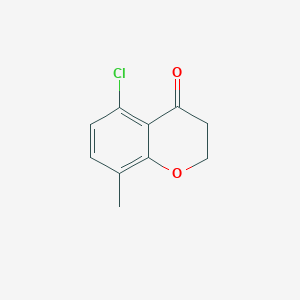
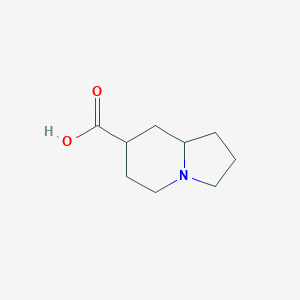
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

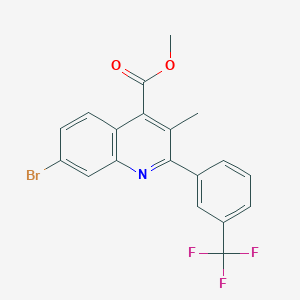
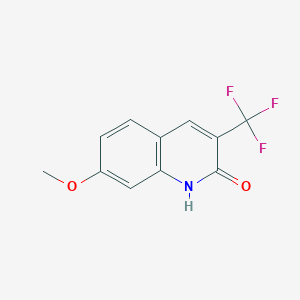
![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
